Sub-Nanomolar 5-HT₆ Receptor Antagonism: A Differentiating Affinity Profile for CNS-Focused Research
5,6-Dimethyl-N-(propan-2-yl)-1,2,4-triazin-3-amine demonstrates high-affinity antagonist activity at the recombinant human 5-HT₆ receptor with a Ki of 0.160 nM [1]. This is a substantially higher affinity than the benchmark adenosine A₂A receptor antagonist Imaradenant (AZD4635), which exhibits a Ki of 1.7 nM for its primary target . Although direct head-to-head 5-HT₆ data for the closest analogs are not publicly available, this nanomolar-to-subnanomolar potency differential across receptor classes highlights the compound's exceptional binding capacity at this serotonergic target.
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.160 nM |
| Comparator Or Baseline | Imaradenant (AZD4635) at A₂A receptor: Ki = 1.7 nM |
| Quantified Difference | Target compound exhibits approximately 10.6-fold higher affinity at 5-HT₆ compared to Imaradenant's affinity at A₂A. |
| Conditions | Antagonist activity at recombinant human 5-HT₆ receptor expressed in HEK293 cells, assessed as 5-HT-induced intracellular cAMP production after 30 min [1] |
Why This Matters
For CNS-focused drug discovery programs targeting the 5-HT₆ receptor, this compound offers a validated high-affinity starting point that may reduce the required screening concentration and improve assay signal-to-noise compared to lower-affinity alternatives.
- [1] BindingDB. BDBM50492797 (CHEMBL2413990). Ki: 0.160 nM for human 5-HT₆ receptor. Accessed 2026. View Source
